2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide
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Overview
Description
2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is an organic compound with a complex structure that includes dichloro, methyl, sulfonamido, and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2,4-dichloro-5-methylbenzenesulfonamide and 2-butyn-1-ol.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-methylbenzenesulfonamide: A precursor in the synthesis of the compound.
2-Butyn-1-ol: Another precursor used in the synthesis.
2-Aminobenzamide: A related compound with similar structural features.
Uniqueness
2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-[(2,4-dichloro-5-methylphenyl)sulfonylamino]but-2-ynoxy]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O4S/c1-12-10-17(15(20)11-14(12)19)27(24,25)22-8-4-5-9-26-16-7-3-2-6-13(16)18(21)23/h2-3,6-7,10-11,22H,8-9H2,1H3,(H2,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLXURHEURODAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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